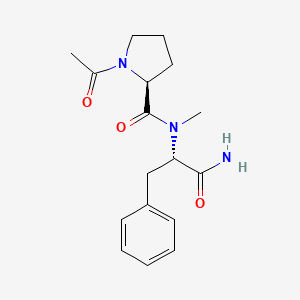
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyl group, an amino group, and a phenylpropan-2-yl group, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetyl and amino groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide include other pyrrolidine derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties
Propriétés
Formule moléculaire |
C17H23N3O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2S)-1-acetyl-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)20-10-6-9-14(20)17(23)19(2)15(16(18)22)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-11H2,1-2H3,(H2,18,22)/t14-,15-/m0/s1 |
Clé InChI |
ORUIQQMEACNXPX-GJZGRUSLSA-N |
SMILES isomérique |
CC(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N |
SMILES canonique |
CC(=O)N1CCCC1C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
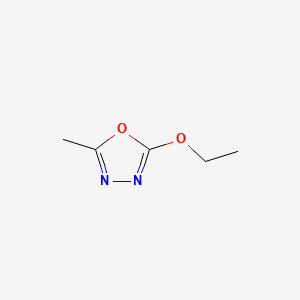
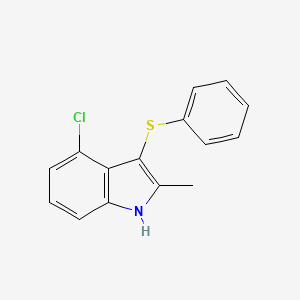
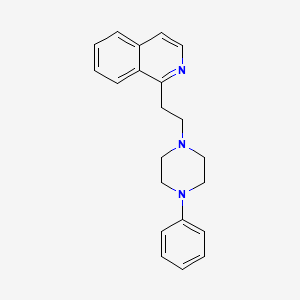
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
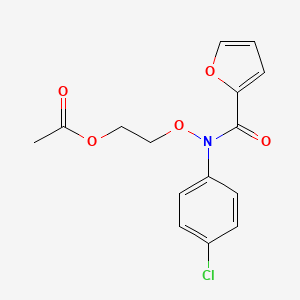
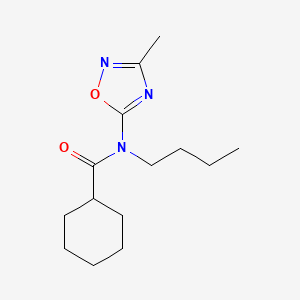
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
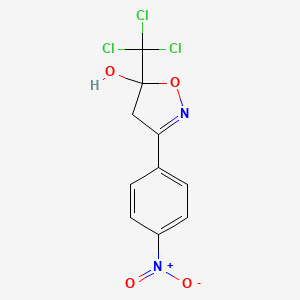
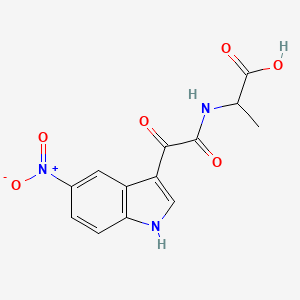

![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)
